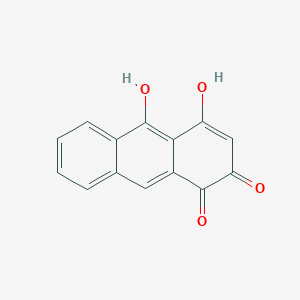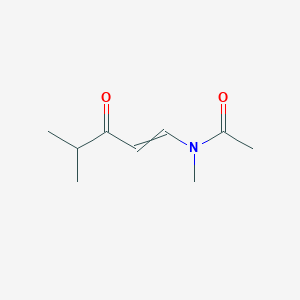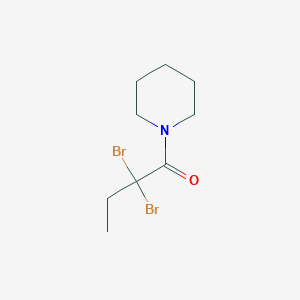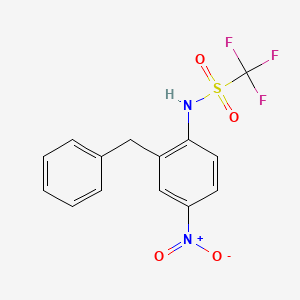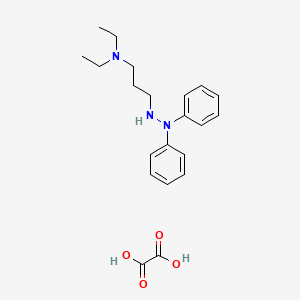
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylhydrazinyl group attached to a diethylpropan-1-amine backbone, combined with oxalic acid. The combination of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine typically involves a multi-step process. One common method starts with the preparation of the diphenylhydrazine derivative, which is then reacted with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The final step involves the addition of oxalic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize impurities.
化学反应分析
Types of Reactions
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced amines or hydrazines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
科学研究应用
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Radical Scavenging: Acting as an antioxidant by neutralizing free radicals.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors and modulating their activity.
相似化合物的比较
Similar Compounds
2,2-diphenylhydrazine: A related compound with similar hydrazine functionality.
N,N-diethylpropan-1-amine: Shares the same amine backbone but lacks the diphenylhydrazinyl group.
Oxalic Acid Derivatives: Compounds containing oxalic acid as a functional group.
Uniqueness
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the diphenylhydrazinyl group and the diethylpropan-1-amine backbone, along with oxalic acid, makes it a versatile compound for various scientific and industrial uses.
属性
CAS 编号 |
61299-37-4 |
|---|---|
分子式 |
C21H29N3O4 |
分子量 |
387.5 g/mol |
IUPAC 名称 |
3-(2,2-diphenylhydrazinyl)-N,N-diethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C19H27N3.C2H2O4/c1-3-21(4-2)17-11-16-20-22(18-12-7-5-8-13-18)19-14-9-6-10-15-19;3-1(4)2(5)6/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
RGZYVPMAKOVKAR-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNN(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


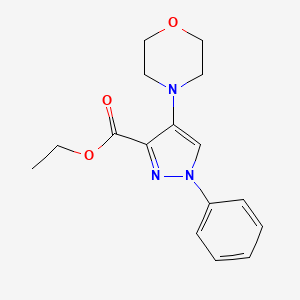
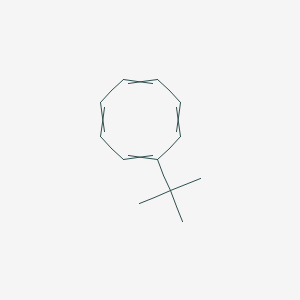

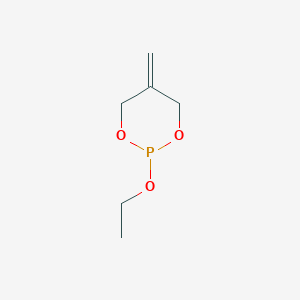
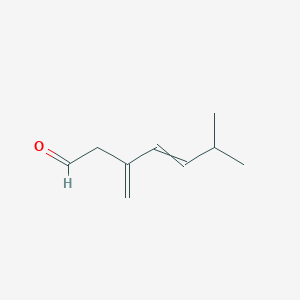
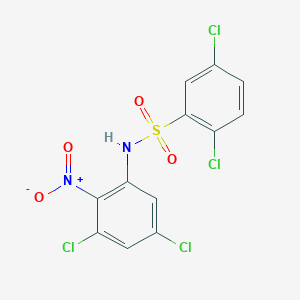
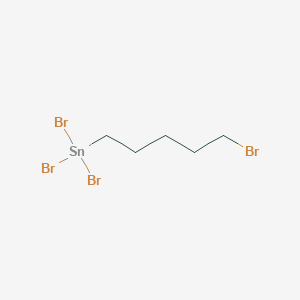

propanedioate](/img/structure/B14589763.png)
